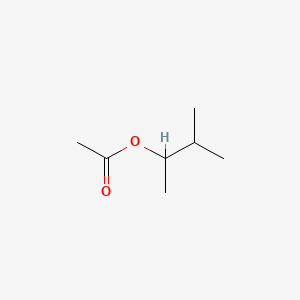

1,2-Dimethylpropyl acetate

描述

Contextualization within Branched Alkyl Ester Chemistry

Branched alkyl esters, such as 1,2-dimethylpropyl acetate (B1210297), are a class of organic molecules characterized by an ester functional group attached to a non-linear alkyl chain. acs.orgontosight.ai This branching in the alkyl portion of the molecule significantly influences its physical and chemical properties compared to its linear isomers. researchgate.net

The presence of branched alkyl chains can impact various properties, including:

Volatility and Odor: Branching can alter the volatility and aroma profile of esters.

Solubility: The shape of the molecule can affect its solubility in different solvents.

Reactivity: The steric hindrance caused by branching can influence the rates and outcomes of chemical reactions.

Physical Properties: Properties such as boiling point, melting point, and viscosity are often different from those of straight-chain esters. For instance, branched-chain esters have been shown to reduce the crystallization onset temperature compared to their linear counterparts. researchgate.net

In the broader context of chemical research, branched alkyl esters are investigated for a variety of applications. For example, they are studied for their potential as additives to improve the cold-flow properties of biodiesel. researchgate.netresearchgate.net In materials science, the incorporation of branched alkyl ester side chains in conjugated polymers can influence molecular packing and charge-transport properties. acs.org Furthermore, certain branched alkyl esters of naturally derived acids have been synthesized and evaluated for their potential biological activities. nih.gov

The study of 1,2-dimethylpropyl acetate provides a specific example within this larger class of compounds, allowing for a more detailed understanding of the structure-property relationships in branched alkyl esters.

Research Significance of Structurally Complex Acetates in Organic Synthesis

Acetates are a fundamental and widely utilized functional group in organic synthesis. wikipedia.orglibretexts.org They serve various roles, including as protecting groups for alcohols, as activating groups in certain transformations, and as key components in the synthesis of more complex molecules. youtube.comresearchgate.net The structural complexity of an acetate ester, particularly in the alcohol-derived portion of the molecule, can be a critical factor in its synthetic utility.

Structurally complex acetates are significant in several areas of organic synthesis:

Natural Product Synthesis: Many natural products contain complex stereochemical arrangements and functional groups. The synthesis of these molecules often involves the use of chiral and structurally intricate acetate building blocks. nih.gov

Asymmetric Synthesis: Chiral acetates can be used as starting materials or intermediates in enantioselective synthesis to create single-enantiomer products, which is crucial in the pharmaceutical industry.

Late-Stage Functionalization: The development of methods for the late-stage introduction or modification of acetate groups on complex molecular scaffolds allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. nih.gov

Catalysis: Acetate salts of various metals, such as zinc acetate, are employed as catalysts in a wide range of organic transformations, including esterification and transesterification reactions. researchgate.net The structure of the organic counter-ion can sometimes influence the catalyst's activity and selectivity.

The investigation of this compound and related structurally complex acetates contributes to the broader understanding of how molecular architecture influences reactivity and can be harnessed for the efficient construction of complex target molecules.

Historical Overview of this compound Investigations

Investigations into this compound and its isomers have been documented in the chemical literature. Early research often focused on the fundamental physical and chemical properties of this and other simple esters. It has been identified by various synonyms, including 3-methyl-2-butyl acetate and acetic acid, 1,2-dimethylpropyl ester. nih.govnist.gov

The compound has been included in various chemical databases and collections, such as the NIST Chemistry WebBook and the PubChem database, which have compiled information on its properties and spectral data. nih.govnist.gov For instance, its mass spectrum and gas chromatographic data are available in these resources. nist.gov

While not as extensively studied as some other esters, this compound has been mentioned in patents related to chemical processes. For example, it is listed among a large number of possible alkyl groups in a patent concerning intermediates for the synthesis of other organic compounds. google.com

More broadly, research into related branched esters has provided context for the potential utility and properties of this compound. Studies on the synthesis and properties of other complex esters, such as those involving butanoic acid, offer comparative insights into the effects of branching on molecular characteristics. The synthesis of related compounds, like (3-acetoxy-2,2-dimethyl-propyl) acetate, for use as aroma chemicals also highlights the interest in structurally similar molecules. google.comfluorochem.co.uk

Structure

3D Structure

属性

CAS 编号 |

5343-96-4 |

|---|---|

分子式 |

C7H14O2 |

分子量 |

130.18 g/mol |

IUPAC 名称 |

3-methylbutan-2-yl acetate |

InChI |

InChI=1S/C7H14O2/c1-5(2)6(3)9-7(4)8/h5-6H,1-4H3 |

InChI 键 |

ZLSXRPTWWRGMTJ-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)OC(=O)C |

规范 SMILES |

CC(C)C(C)OC(=O)C |

其他CAS编号 |

5343-96-4 |

产品来源 |

United States |

Synthetic Methodologies for 1,2 Dimethylpropyl Acetate

Direct Esterification Routes from 1,2-Dimethylpropanol

The most common approach to synthesizing 1,2-dimethylpropyl acetate (B1210297) is the direct esterification of 1,2-dimethylpropanol with acetic acid or its derivatives. This method is often favored for its atom economy and straightforward procedure.

Acid-Catalyzed Direct Esterification: Mechanistic Considerations and Optimizations

The classical method for this transformation is the Fischer-Speier esterification, which involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst. niscpr.res.inresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, or the water formed as a byproduct is removed. thermofisher.commasterorganicchemistry.com

The mechanism of the acid-catalyzed esterification of 1,2-dimethylpropanol with acetic acid proceeds through several key steps:

Protonation of the Carboxylic Acid: The carbonyl oxygen of acetic acid is protonated by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. niscpr.res.in

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1,2-dimethylpropanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. niscpr.res.in

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final product, 1,2-dimethylpropyl acetate, and regenerates the acid catalyst.

A significant challenge in the esterification of 1,2-dimethylpropanol is the steric hindrance posed by the secondary nature of the alcohol. This steric bulk can slow down the rate of the nucleophilic attack on the protonated carboxylic acid. researchgate.net Optimization of reaction conditions, such as increasing the reaction temperature and using a sufficient amount of a strong acid catalyst, can help to overcome this kinetic barrier. However, harsh conditions can also lead to side reactions like dehydration of the secondary alcohol. thermofisher.com

| Reactants | Catalyst | Conditions | Yield | Reference |

| 1,2-Dimethylpropanol, Acetic Acid | Sulfuric Acid | Reflux | Moderate | chemicalbook.comstackexchange.com |

| Isoamyl alcohol, Acetic Acid | Sulfuric Acid | Reflux, 1-2 hours | 78.5% | odinity.com |

| n-Butanol, Acetic Acid | Amberlyst 15 | 80°C, 1000 rpm | ~50% | ijert.org |

Exploration of Alternative Catalyst Systems for Esterification

To circumvent the issues associated with strong Brønsted acids, various alternative catalyst systems have been explored for the esterification of sterically hindered secondary alcohols.

Lewis Acid Catalysis: Lewis acids have emerged as effective catalysts for esterification. Scandium triflate (Sc(OTf)₃) is a highly active catalyst for the acylation of alcohols, including sterically hindered secondary and tertiary alcohols, with acid anhydrides. mdpi.comgoogle.comnih.gov The reaction proceeds under mild conditions and can provide high yields. Iodine has also been reported as a practical and efficient Lewis acid catalyst for the esterification of carboxylic acids with a range of alcohols, including hindered ones. itb.ac.idresearchgate.net

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are increasingly used for the synthesis of esters due to their high selectivity and mild reaction conditions. uni-pannon.hu Lipase-catalyzed esterification of 1,2-dimethylpropanol or related secondary alcohols can be performed using acetic acid or, more commonly, an acyl donor like vinyl acetate or acetic anhydride. researchgate.net This method is particularly valuable for producing enantiomerically pure esters if a chiral alcohol is used.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |

| Secondary Alcohols | Acid Anhydrides | Scandium Triflate | Dichloromethane | Room Temp | Good to Excellent | mdpi.comgoogle.com |

| Carboxylic Acids | Secondary Alcohols | Iodine | Dichloromethane | Reflux | High | itb.ac.idresearchgate.net |

| Racemic 1-cyano-2,2-dimethyl-1-propanol | Vinyl Acetate | Candida antarctica lipase B (CALB) | tert-Butyl methyl ether | Room Temp | High (for one enantiomer) | |

| Isoamyl alcohol | Acetic Acid | Immobilized C. antarctica lipase | n-hexane | 40°C | 92% | researchgate.net |

Potential Derivatization from Related Precursors

The 1,2-dimethylpropyl moiety is a valuable building block in organic synthesis, and its introduction into more complex molecules can be achieved through various strategies beyond simple esterification.

Strategies for Introducing the 1,2-Dimethylpropyl Moiety in Complex Syntheses

One of the most significant reagents for introducing the 1,2-dimethylpropyl group is disiamylborane (Sia₂BH), which is bis(1,2-dimethylpropyl)borane. wikipedia.orglibretexts.org This sterically hindered organoborane is a selective hydroborating agent. chemicalbook.com It is particularly useful for the hydroboration of terminal alkynes to form vinylboranes, which can then be oxidized to aldehydes. libretexts.orglibretexts.org This provides a two-step method to introduce a functionalized two-carbon chain that can be further elaborated. The bulky nature of the 1,2-dimethylpropyl groups on the boron atom prevents further reaction with the initially formed vinylborane. libretexts.org

The 1,2-dimethylpropyl group can also be introduced via Friedel-Crafts alkylation of aromatic compounds using a suitable precursor like (1,2-dimethylpropyl)benzene, although rearrangements can be a challenge. lookchem.com

Esterification of Substituted Alcohols

The principles of esterification discussed for 1,2-dimethylpropanol can be extended to other substituted and sterically hindered secondary alcohols. The reactivity of the alcohol is influenced by the nature and position of the substituents. For instance, the esterification of other secondary alcohols like 2-butanol (B46777) has been studied under various catalytic conditions. mdpi.com The yields of esterification generally decrease with increasing steric hindrance around the hydroxyl group. uni-pannon.hu

The Mitsunobu reaction is another powerful method for the esterification of secondary alcohols, proceeding with inversion of stereochemistry. evitachem.com This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). While effective, the reaction can be sensitive to the pKa of the carboxylic acid and the steric bulk of the alcohol. evitachem.com

| Alcohol | Acylating Agent | Catalyst/Reagent | Conditions | Yield | Reference |

| 3-Methyl-2-butanol (B147160) | Acetic Anhydride | Potassium Acetate | 48-52°C | 94.6% (after purification) | google.com |

| Secondary Benzylic Alcohols | Primary Alcohols | Scandium Triflate, DMAP | 0°C to rt | Moderate to Good | chemrxiv.org |

| Hindered Secondary Alcohols | Carboxylic Acids | Yamaguchi Reagent | Room Temp | Good to Excellent | rug.nl |

| Secondary Alcohols | Benzoic Acid | Azopyridines (Mitsunobu) | Toluene, reflux | High | evitachem.com |

Advanced Reaction Mechanism Studies of 1,2 Dimethylpropyl Acetate and Analogues

Solvolysis Reactions and Carbocation Chemistry

The solvolysis of 1,2-dimethylpropyl derivatives, such as 1,2-dimethylpropyl p-toluenesulfonate, in polar protic solvents like acetic acid, is a classic example of a reaction proceeding through a carbocation intermediate. askfilo.comyoutube.cominfinitylearn.com This intermediate is central to understanding the reaction's products and kinetics, which are dictated by a competition between substitution (SN1) and elimination (E1) pathways, as well as the potential for structural rearrangements. libretexts.orgmasterorganicchemistry.com

When a 1,2-dimethylpropyl derivative is subjected to solvolysis, the rate-determining step for both SN1 and E1 reactions is the formation of the 1,2-dimethylpropyl carbocation. youtube.com This secondary carbocation can then follow two distinct pathways:

SN1 Pathway: The solvent molecule (e.g., acetic acid) acts as a nucleophile, attacking the carbocation to form a substitution product. In the case of 1,2-dimethylpropyl p-toluenesulfonate solvolysis in acetic acid, this would yield 1,2-dimethylpropyl acetate (B1210297). youtube.com

E1 Pathway: The solvent molecule acts as a base, abstracting a proton from a carbon atom adjacent to the carbocation center. This results in the formation of an alkene.

The competition between these two pathways means that the solvolysis of a single starting material often yields a mixture of products. lumenlearning.com For instance, the solvolysis of 1,2-dimethylpropyl p-toluenesulfonate in acetic acid at 75°C produces five different products: two are substitution products (acetates), and three are alkenes. askfilo.com This product distribution is influenced by factors such as temperature, where higher temperatures tend to favor the E1 pathway over the SN1 pathway. masterorganicchemistry.com

Carbocation rearrangements are a common phenomenon in reactions involving carbocation intermediates, driven by the formation of a more stable species. byjus.comlibretexts.org The initially formed 1,2-dimethylpropyl cation is a secondary (2°) carbocation. This carbocation is adjacent to a tertiary (3°) carbon, creating the potential for a rearrangement via a 1,2-hydride shift. libretexts.orgyoutube.com

In this process, a hydrogen atom from the adjacent tertiary carbon migrates with its pair of bonding electrons to the positively charged secondary carbon. lumenlearning.comlibretexts.org This shift is thermodynamically favorable as it transforms the less stable secondary carbocation into a more stable tertiary carbocation (the 2-methyl-2-butyl cation). youtube.com

The reaction mechanism can be visualized as follows:

Formation of Initial Carbocation: The leaving group departs from the 1,2-dimethylpropyl derivative, forming a secondary carbocation.

1,2-Hydride Shift: The hydride migrates from the adjacent carbon, resulting in the formation of a more stable tertiary carbocation. libretexts.org

Product Formation: Both the unrearranged secondary carbocation and the rearranged tertiary carbocation can react with the solvent via SN1 (substitution) and E1 (elimination) pathways. This leads to a complex mixture of isomeric products, which explains the observation of multiple substitution and alkene products in the solvolysis of 1,2-dimethylpropyl tosylate. askfilo.comlumenlearning.com

The table below outlines the expected products from both the unrearranged and rearranged carbocations.

| Carbocation Intermediate | Pathway | Product(s) |

| 1,2-Dimethylpropyl Cation (Secondary) | SN1 | 1,2-Dimethylpropyl acetate |

| E1 | 3-Methyl-2-pentene, 3-Methyl-1-pentene | |

| 2-Methyl-2-butyl Cation (Tertiary) | SN1 | 1,1-Dimethylpropyl acetate |

| E1 | 2-Methyl-2-butene, 2-Methyl-1-butene |

This table illustrates the potential substitution and elimination products derived from the unrearranged secondary and rearranged tertiary carbocations during solvolysis.

The rate of a solvolysis reaction proceeding via an SN1/E1 mechanism is determined by the first step: the formation of the carbocation. libretexts.org Therefore, the nature of the leaving group has a significant impact on the reaction kinetics. A "good" leaving group is one that can stabilize the negative charge it acquires after breaking its bond with the carbon atom. libretexts.org Good leaving groups are typically weak bases. libretexts.orgpurechemistry.org

| Leaving Group | Chemical Formula | Relative Rate of Solvolysis | Leaving Group Ability |

| Tosylate | ⁻OTs | Very Fast | Excellent |

| Bromide | Br⁻ | Fast | Good |

| Chloride | Cl⁻ | Moderate | Fair |

| Acetate | CH₃COO⁻ | Very Slow | Poor |

This table presents a qualitative comparison of solvolysis rates for 1,2-dimethylpropyl derivatives based on the leaving group's ability. The trend shows that derivatives with weaker conjugate bases as leaving groups react faster.

Ester Hydrolysis Mechanisms

The hydrolysis of an ester involves breaking the ester linkage to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.

Under acidic conditions, the hydrolysis of esters like this compound is a reversible process. libretexts.org For most simple esters, the reaction follows a bimolecular mechanism known as A_AC2, involving the attack of water on the protonated carbonyl carbon. chemistrysteps.com

However, for esters with secondary alkyl groups that can form relatively stable carbocations, such as this compound, a unimolecular pathway (A_AL1) can compete. chemistrysteps.comyoutube.com This mechanism involves the following steps:

Protonation of the carbonyl oxygen atom by the acid catalyst (e.g., H₃O⁺). libretexts.org

Cleavage of the bond between the alkyl oxygen and the carbonyl carbon, which is the rate-determining step. This step is essentially an SN1 reaction, forming a 1,2-dimethylpropyl carbocation and acetic acid. youtube.com

The carbocation can then react with water to form the corresponding alcohol, 1,2-dimethylpropanol.

The rate of this reaction is dependent on the concentration of both the ester and the acid catalyst. docbrown.info The rate law is typically expressed as:

Rate = k[Ester][H⁺]

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that typically proceeds through a bimolecular nucleophilic acyl substitution (B_AC2) mechanism. chemistrysteps.comyoutube.com The process involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. youtube.com

A key factor influencing the rate of saponification is steric hindrance around the carbonyl group. union.edu Bulky alkyl groups on either the acyl or the alcohol portion of the ester can impede the approach of the nucleophile (OH⁻), slowing the reaction rate. mdpi.com In this compound, the secondary 1,2-dimethylpropyl group presents significant steric bulk compared to smaller primary alkyl groups like methyl or ethyl.

This steric effect leads to a predictable trend in saponification rates for various alkyl acetates.

| Alkyl Acetate | Alkyl Group Structure | Steric Hindrance | Relative Rate of Hydrolysis |

| Methyl acetate | Primary (CH₃) | Minimal | Very Fast |

| Ethyl acetate | Primary (CH₃CH₂) | Low | Fast |

| Isopropyl acetate | Secondary (CH(CH₃)₂) | Moderate | Slow |

| This compound | Secondary (CH(CH₃)CH₂CH₃) | Significant | Very Slow |

This table demonstrates the inverse relationship between steric hindrance of the alkyl group and the rate of base-catalyzed hydrolysis. As the bulkiness of the group increases, the rate of reaction decreases significantly.

Sophisticated Analytical and Spectroscopic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like 1,2-dimethylpropyl acetate (B1210297). It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. Following separation, the isolated compound enters the mass spectrometer, where it is ionized, fragmented, and detected to produce a unique mass spectrum that serves as a molecular fingerprint.

Upon entering the mass spectrometer, 1,2-dimethylpropyl acetate undergoes ionization, typically by electron ionization (EI), which involves bombarding the molecule with high-energy electrons. This process forms a high-energy molecular ion (M+•), which is prone to fragmentation. The fragmentation pattern is predictable and provides valuable information for structural confirmation.

The fragmentation of esters like this compound is characterized by several key pathways:

Alpha-Cleavage: Cleavage of the bond adjacent (alpha) to the carbonyl group is common. This can result in the formation of a stable acylium ion. For this compound, this would correspond to the [CH₃CO]⁺ ion at a mass-to-charge ratio (m/z) of 43.

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain containing a gamma-hydrogen. A six-membered transition state is formed, leading to the elimination of a neutral alkene and the formation of a new radical cation.

Loss of the Alkoxy Group: The bond between the carbonyl carbon and the alkoxy oxygen can cleave, leading to the loss of the 1,2-dimethylpropoxy radical (•OCH(CH₃)CH(CH₃)₂). This also results in the formation of the acylium ion at m/z 43.

Loss of the Acetate Group: Cleavage can occur where the entire acetate group is lost as a neutral molecule (acetic acid) or a radical, leading to the formation of a carbocation corresponding to the alkyl portion of the ester.

The resulting mass spectrum displays peaks corresponding to the m/z ratios of these fragments. The relative intensity of these peaks helps in piecing together the structure of the parent molecule. The interpretation of these fragmentation patterns is a critical step in the unequivocal identification of the compound. ajgreenchem.comnih.govnih.govwvu.edu

Table 1: Characteristic Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 130 | [C₇H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 87 | [C₅H₁₁O]⁺ | Loss of acetyl radical (•COCH₃) |

| 70 | [C₅H₁₀]⁺• | Loss of acetic acid (CH₃COOH) |

| 57 | [C₄H₉]⁺ | Secondary carbocation from alkyl chain |

Note: The fragmentation data is predicted based on common ester fragmentation rules. Actual experimental values may vary slightly.

GC-MS is also a powerful tool for the quantitative analysis of this compound. researchgate.net To achieve accurate and precise quantification, a validated method is essential. researchgate.net Such a method typically involves creating a calibration curve using standards of known concentrations. nih.gov

An internal standard, a compound with similar chemical properties to this compound but which is not present in the sample, is often added to both the standards and the unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate the calibration curve. This approach corrects for variations in sample injection volume and potential matrix effects. researchgate.net For high-throughput analysis, techniques like solid-phase microextraction (SPME) can be coupled with GC-MS to automate and expedite the sample preparation process. researchgate.net The method's performance is evaluated based on its linearity, accuracy, precision, and limits of detection and quantification. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like this compound. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ): The position of a signal in the spectrum indicates the chemical environment of the proton. For this compound, one would expect distinct signals for the methyl protons of the acetate group, the methyl protons of the isopropyl group, the methyl protons adjacent to the chiral center, the methine proton of the isopropyl group, and the methine proton attached to the oxygen atom.

Integration: The area under each signal is proportional to the number of protons it represents.

Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons (spin-spin coupling). The pattern of splitting reveals the number of adjacent protons.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. Typically, each chemically non-equivalent carbon atom gives a distinct signal. The chemical shift of each carbon signal indicates its chemical environment (e.g., carbonyl, C-O, alkyl).

Table 2: Predicted ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (acetate) | ~2.0 | Singlet | 3H |

| CH₃ (on chiral center) | ~1.2 | Doublet | 3H |

| (CH₃)₂ (isopropyl) | ~0.9 | Doublet | 6H |

| CH (isopropyl) | ~1.8 | Multiplet | 1H |

Note: These are predicted values. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | ~170 |

| CH-O (chiral center) | ~75 |

| CH (isopropyl) | ~34 |

| CH₃ (acetate) | ~21 |

| (CH₃)₂ (isopropyl) | ~18 |

Note: These are predicted values based on structure and standard chemical shift ranges. nih.gov

While 1D NMR provides fundamental information, 2D NMR techniques are often necessary to assemble the complete molecular structure by revealing connectivity between atoms. longdom.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other. The spectrum shows cross-peaks between the signals of protons that are typically two or three bonds apart. For this compound, COSY would show correlations between the methine proton at the chiral center and the protons of its adjacent methyl and isopropyl groups. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment identifies which protons are directly attached to which carbon atoms. It generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a directly bonded C-H pair, allowing for unambiguous assignment of both the proton and carbon signals.

This compound possesses a stereocenter at the carbon atom bonded to the oxygen (C2 of the butanol fragment), meaning it can exist as two non-superimposable mirror images called enantiomers (R and S isomers). Standard NMR techniques cannot distinguish between enantiomers. However, NMR can be used for stereochemical analysis under specific conditions. mdpi.com

One common method involves using a chiral derivatizing agent or a chiral solvating agent. These agents interact with the enantiomers to form diastereomeric complexes, which are no longer mirror images and will have distinct NMR spectra. This allows for the differentiation and even quantification of the individual enantiomers in a mixture.

More advanced NMR techniques, such as the analysis of anisotropic data like residual dipolar couplings (RDCs), can provide long-range structural information that is valuable for determining the relative stereochemistry of molecules, especially those with conformational flexibility. digitellinc.com These methods are powerful for complex stereochemical assignments in research settings. longdom.orgdigitellinc.com

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrational frequencies of its ester functional group and alkyl framework.

The most prominent absorption bands in the IR spectrum of this compound are associated with the carbonyl (C=O) and carbon-oxygen (C-O) bonds of the ester group. The strong, sharp absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1750-1735 cm⁻¹. The exact position of this band can be influenced by the molecular structure and the physical state of the sample.

Another key feature is the C-O stretching vibrations. Esters show two distinct C-O stretching bands: one for the C-O bond between the carbonyl carbon and the oxygen atom, and another for the O-alkyl bond. The C(=O)-O stretch usually appears in the 1300-1000 cm⁻¹ region. Additionally, the C-H stretching and bending vibrations of the methyl and methine groups in the dimethylpropyl moiety are observed in the regions of 2950-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1750 - 1735 | Strong |

| C-O Stretch | Ester (C(=O)-O) | 1300 - 1000 | Strong |

| C-H Stretch | Alkane (sp³) | 2950 - 2850 | Strong |

| C-H Bend | Alkane (CH₃, CH) | 1470 - 1365 | Variable |

This table is generated based on typical IR absorption ranges for the functional groups present in this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. While specific HPLC methods for the routine analysis of this compound are not extensively documented in publicly available research, a suitable method can be developed based on the analysis of similar acetate esters. sielc.comsielc.comsigmaaldrich.com

Given the moderate polarity of this compound, a reversed-phase HPLC (RP-HPLC) method would be the most appropriate approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus a longer retention time.

The detection of this compound, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors at higher wavelengths. sielc.com However, detection at low UV wavelengths (around 200-210 nm) is often possible for esters. sielc.com Alternatively, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) could be employed for more sensitive detection. sielc.comresearchgate.net

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm or Refractive Index (RI) |

This table presents a potential set of starting conditions for the HPLC analysis of this compound based on methods for similar compounds.

This compound possesses a chiral center at the carbon atom to which the acetate group is attached, meaning it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of these stereoisomers. rsc.orgphenomenex.com This is of particular importance in fields where the biological activity of a compound is stereospecific.

The principle of chiral HPLC relies on the use of a chiral stationary phase (CSP). researchgate.net These stationary phases are designed to interact differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different stabilities. springernature.com This differential interaction results in different retention times for the two enantiomers, allowing for their separation. researchgate.net

A variety of CSPs are commercially available, with polysaccharide-based phases, such as those derived from cellulose or amylose, being among the most widely used and versatile. researchgate.netnih.govmdpi.com The choice of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric resolution and is often determined empirically. phenomenex.com Both normal-phase (using non-polar mobile phases like hexane/isopropanol) and reversed-phase conditions can be employed for chiral separations. nih.gov

For the enantiomeric resolution of this compound, a screening of different polysaccharide-based CSPs with various mobile phase compositions would be a logical starting point. The separation can be monitored using a standard UV or RI detector. The success of the separation is evaluated by the resolution factor (Rs), which should ideally be greater than 1.5 for baseline separation. nih.gov

The fundamental principle of chiral HPLC is summarized in the table below.

| Step | Description |

| 1. Chiral Stationary Phase (CSP) | A stationary phase containing a single enantiomer of a chiral selector is used. |

| 2. Injection of Racemic Mixture | The mixture of enantiomers (racemate) of this compound is introduced into the HPLC system. |

| 3. Differential Interaction | The enantiomers interact with the CSP to form transient, diastereomeric complexes of varying stability. |

| 4. Differential Retention | The enantiomer that forms the more stable complex with the CSP is retained longer on the column. |

| 5. Separation | The two enantiomers elute from the column at different times, resulting in two separate peaks in the chromatogram. |

This table outlines the general mechanism of enantiomeric separation by chiral HPLC.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model molecular geometries, energies, and reaction pathways with high accuracy.

Due to the presence of several rotatable single bonds, 1,2-dimethylpropyl acetate (B1210297) can exist in multiple conformations. The rotational barrier around the C-O ester bond, as well as the rotations within the 1,2-dimethylpropyl group, lead to a complex potential energy surface. Density Functional Theory (DFT) is a widely used computational method to explore these conformational preferences due to its favorable balance of accuracy and computational cost.

While specific DFT studies on the conformational energetics of 1,2-dimethylpropyl acetate are not extensively documented in the literature, insights can be drawn from studies on analogous esters, such as ethyl acetate and other amyl acetate isomers. ukm.myresearchgate.netcore.ac.uk These studies reveal that the most stable conformer of simple esters typically adopts a Z-conformation around the ester bond, where the alkyl group of the alcohol and the carbonyl group are anti-periplanar. For this compound, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d) or larger to optimize the geometry of various possible conformers.

The primary dihedral angles that define the key conformations of this compound are around the O-C(carbonyl), C(carbonyl)-O(ester), O(ester)-C1, C1-C2, and C2-C3 bonds of the sec-amyl group. A systematic scan of these dihedral angles, followed by geometry optimization of the resulting structures, allows for the identification of local and global energy minima on the potential energy surface.

Table 1: Illustrative DFT-Calculated Relative Energies for Ester Conformers This table is a hypothetical representation based on typical energy differences found in related esters like acetic acid to illustrate the expected outcomes for this compound.

| Conformer | Dihedral Angle (C-O-C=O) | Relative Energy (kcal/mol) |

| Z-conformer (anti) | ~180° | 0.00 |

| E-conformer (syn) | ~0° | 4.0 - 5.5 |

Data is illustrative and based on findings for similar molecules like acetic acid. nih.gov The energy difference between Z (trans) and E (cis) conformers is a key aspect of ester conformational analysis.

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, are powerful tools for modeling reaction pathways. A key reaction for esters is hydrolysis, which can be catalyzed by either acid or base. ucalgary.castudy.com Computational modeling of this reaction for this compound would provide detailed insights into the transition states and intermediates involved.

For instance, the acid-catalyzed hydrolysis mechanism involves the initial protonation of the carbonyl oxygen, followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 1,2-dimethylpropanol yield the carboxylic acid. ucalgary.ca Ab initio calculations, such as Møller-Plesset perturbation theory (e.g., MP2) or coupled-cluster methods (e.g., CCSD(T)), can be used to calculate the energies of the reactants, products, intermediates, and transition states along this reaction coordinate. researchgate.net

These calculations allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. researchgate.net While computationally more demanding than DFT, ab initio methods often provide benchmark accuracy for reaction barriers. researchgate.net Studies on simpler esters like methyl formate (B1220265) and methyl acetate have utilized these methods to elucidate the role of solvent molecules in the hydrolysis mechanism, showing that explicit water molecules can act as catalysts, lowering the activation barrier. researchgate.net

Table 2: Hypothetical Ab Initio Calculated Energy Profile for Ester Hydrolysis This table provides a conceptual energy profile for the key steps in the acid-catalyzed hydrolysis of an ester, illustrating the type of data generated from ab initio modeling.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Ester + H₂O + H⁺ | 0 |

| TS1 | First Transition State | +15 to +25 |

| Intermediate | Tetrahedral Intermediate | +5 to +10 |

| TS2 | Second Transition State | +18 to +28 |

| Products | Carboxylic Acid + Alcohol + H⁺ | -5 to -10 |

Values are illustrative and represent typical ranges for acid-catalyzed ester hydrolysis.

Molecular Simulation Approaches for Condensed Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular simulations are better suited for investigating the behavior of molecules in the condensed phase (i.e., as liquids or in solution).

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. amanote.com For this compound, MD simulations can be used to study its behavior as a pure liquid or when dissolved in various solvents. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic positions.

A key application of MD is the study of solvent effects on the conformational equilibrium of a solute. The presence of a solvent can alter the relative energies of different conformers compared to the gas phase. nih.govnih.gov For example, a polar solvent might stabilize a more polar conformer of this compound. MD simulations can quantify these effects by sampling the conformational distribution of the molecule in a simulated solvent box. mdpi.comresearchgate.net

Furthermore, MD simulations provide insights into the structure of the solvent around the solute molecule, revealing details about solvation shells and specific interactions like hydrogen bonding. researchgate.netacs.org This is particularly relevant for understanding the solubility and reactivity of this compound in different media. Simulations of esters in aqueous and organic solvents have shown how solvent molecules arrange themselves around the ester group and the alkyl chains. acs.org

Monte Carlo (MC) simulations offer an alternative approach to exploring the conformational space of flexible molecules. youtube.com Unlike MD, which generates a trajectory through time, MC methods generate a series of configurations based on random moves that are accepted or rejected according to a probability criterion, typically the Metropolis criterion. wustl.edu This allows the simulation to sample configurations from a desired statistical ensemble (e.g., the Boltzmann distribution).

For a molecule with multiple rotatable bonds like this compound, MC simulations are particularly effective for extensive conformational sampling. youtube.com By attempting random torsional rotations, the simulation can overcome energy barriers more easily than standard MD simulations, potentially leading to a more complete exploration of the conformational landscape. wustl.edu This is crucial for obtaining accurate thermodynamic averages of molecular properties that depend on conformation.

Advanced MC techniques, such as configurational-bias Monte Carlo, can further enhance the efficiency of sampling for chain molecules. wustl.edu These methods can be used to generate a representative ensemble of low-energy conformers for this compound, which can then be used for further analysis, such as calculating average properties or serving as starting points for quantum chemical calculations. nih.govacs.org

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

DFT is a common method for predicting various spectroscopic properties. For instance, the calculation of vibrational frequencies can aid in the assignment of peaks in an infrared (IR) spectrum. youtube.com By computing the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies. dtic.mil For this compound, this would allow for the prediction of characteristic peaks, such as the C=O stretch of the ester group, and how its frequency might shift in different conformers or upon interaction with solvents. nih.govchem-soc.siresearchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated. acdlabs.com The prediction of ¹H and ¹³C NMR spectra is a powerful tool for structure elucidation. tandfonline.com The chemical shift of a particular nucleus is highly sensitive to its local electronic environment, which is influenced by the molecule's conformation. By performing calculations on an ensemble of low-energy conformers and averaging the results based on their Boltzmann populations, a more accurate prediction of the experimental spectrum can be achieved. researchgate.netgithub.io Several software packages are available that use DFT and other methods to predict NMR spectra from a given molecular structure. chemaxon.com

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for an Ester This table shows a hypothetical comparison for a representative ester, illustrating the typical accuracy of DFT calculations for spectroscopic parameters.

| Spectroscopic Parameter | Experimental Value | Predicted Value (DFT) |

| IR: C=O Stretch (cm⁻¹) | 1740 | 1765 |

| ¹³C NMR: C=O (ppm) | 171.0 | 170.5 |

| ¹H NMR: O-CH₂ (ppm) | 4.10 | 4.15 |

Predicted values are typical for DFT calculations (e.g., B3LYP/6-31G(d)) and may require scaling factors for better agreement with experiment, especially for vibrational frequencies.

Structure-Reactivity Correlation Models (SAR/QSAR Principles applied to chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational and theoretical tools used to understand and predict how a chemical's structure influences its reactivity. researchgate.netlibretexts.org For esters like this compound, these models are particularly valuable for predicting reaction rates, especially for processes such as hydrolysis, without the need for extensive empirical testing. nih.govnih.gov The core principle of QSAR is to establish a mathematical correlation between a molecule's reactivity and its physicochemical properties, which are quantified by numerical values known as molecular descriptors. libretexts.org

The reactivity of this compound is primarily governed by a combination of steric and electronic effects originating from its constituent acyl and alkoxy groups. wikipedia.org QSAR models for ester reactivity, therefore, heavily rely on descriptors that can accurately quantify these characteristics.

Key Molecular Descriptors for Ester Reactivity

The chemical reactivity of an ester is influenced by the ease with which a nucleophile can attack the electrophilic carbonyl carbon and the stability of the resulting transition state. The structure of the 1,2-dimethylpropyl group is critical in this context. The most significant descriptors fall into two main categories: steric and electronic.

Steric Descriptors: These parameters quantify the spatial arrangement and bulk of atoms within a molecule. nih.gov For esters, the size and shape of the alcohol substituent (the alkoxy group) can significantly hinder the approach of a nucleophile to the carbonyl center, a phenomenon known as steric hindrance. researchgate.net

Taft's Steric Parameter (E_s): This is an empirical parameter derived from the acid-catalyzed hydrolysis rates of esters. wikipedia.orgslideshare.net More negative E_s values indicate greater steric bulk and, consequently, slower reaction rates. slideshare.net The branched nature of the 1,2-dimethylpropyl group, with methyl groups at both the α and β positions relative to the ester oxygen, creates substantial steric hindrance.

Sterimol Parameters (L, B1, B5): These are computationally derived parameters that provide a more detailed, multi-dimensional view of a substituent's shape. nih.govresearchgate.net They define the length (L) and the minimum (B1) and maximum (B5) widths of the group, offering a more nuanced description of steric effects than single-value parameters. researchgate.net

Electronic Descriptors: These descriptors quantify how the distribution of electrons in a molecule affects its reactivity.

Polar Substituent Constant (σ*): Part of the Taft equation, this constant measures the inductive effect of a substituent. For simple alkyl groups like 1,2-dimethylpropyl, the inductive effects are generally small and less varied compared to their steric effects.

Quantum Chemical Descriptors: Properties such as the charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. A more positive partial charge and a lower LUMO energy on the carbonyl carbon generally correlate with higher reactivity toward nucleophiles.

The following table summarizes key descriptors relevant to modeling the reactivity of this compound.

| Descriptor Type | Descriptor Name | Description | Relevance to this compound Reactivity |

|---|---|---|---|

| Steric | Taft's Steric Parameter (E_s) | Empirically derived value quantifying steric hindrance based on ester hydrolysis rates. More negative values indicate greater bulk. wikipedia.orgslideshare.net | The branched 1,2-dimethylpropyl group is expected to have a significantly negative E_s value, indicating a slower reactivity compared to less branched isomers like n-pentyl acetate due to steric hindrance. |

| Steric | Sterimol Parameters (L, B1, B5) | Computationally derived values for the length and width of a substituent, providing a 3D assessment of its size and shape. nih.govresearchgate.net | These parameters would quantify the specific dimensions of the 1,2-dimethylpropyl group, capturing how its branching influences its ability to shield the reactive center from different angles. |

| Electronic | Polar Substituent Constant (σ*) | Quantifies the polar (inductive) effect of a substituent. | As a simple alkyl group, its inductive effect is weakly electron-donating, having a minor influence on reactivity compared to its dominant steric effects. |

| Electronic | Partial Atomic Charge (q) | The calculated partial charge on the carbonyl carbon atom. | A higher positive charge on the carbonyl carbon increases electrophilicity and susceptibility to nucleophilic attack. This is a key parameter in hydrolysis models. nih.gov |

Application in Reactivity Models: The Taft Equation

A classic example of a QSAR model in physical organic chemistry is the Taft equation, which separates steric and polar (electronic) effects on reaction rates. wikipedia.org It provides a framework for understanding how the structure of the 1,2-dimethylpropyl group would quantitatively affect reactivity. The equation is expressed as:

log(k/k₀) = ρσ + δE_s

Where:

log(k/k₀) is the logarithm of the reaction rate constant (k) for this compound relative to a reference compound (k₀), typically methyl acetate.

σ* is the polar substituent constant for the 1,2-dimethylpropyl group.

ρ* (rho star) is the reaction constant, indicating the sensitivity of the reaction to polar effects.

E_s is the steric substituent constant for the 1,2-dimethylpropyl group. wikipedia.org

δ (delta) is the reaction constant, indicating the sensitivity of the reaction to steric effects. wikipedia.org

For reactions like hydrolysis, where the transition state is sterically demanding, the δE_s term is highly significant. Due to the substantial bulk of the 1,2-dimethylpropyl group, its E_s value would be large and negative, leading to a predicted decrease in the reaction rate compared to less sterically hindered acetates. wikipedia.org

The table below illustrates the qualitative comparison of steric hindrance for different C₅H₁₁- alkyl groups, which would be quantified by parameters like E_s in a QSAR model.

| Alkyl Acetate | Structure of Alkyl Group | Branching | Expected Relative Steric Hindrance | Predicted Impact on Hydrolysis Rate |

|---|---|---|---|---|

| n-Pentyl acetate | CH₃(CH₂)₄– | None (Primary) | Low | Highest among isomers |

| Isopentyl acetate | (CH₃)₂CHCH₂CH₂– | At γ-carbon (Primary) | Moderate | Moderate |

| This compound | CH₃CH₂CH(CH₃)CH(CH₃)– | At α and β-carbons (Secondary) | High | Low |

| Neopentyl acetate | (CH₃)₃CCH₂– | At β-carbon (Primary) | Very High | Very Low |

Catalytic Processes in the Chemistry of 1,2 Dimethylpropyl Acetate

Design and Development of Catalytic Systems for Esterification

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions compared to their homogeneous counterparts. whiterose.ac.uk A variety of solid acid catalysts have been investigated for the synthesis of analogous pentyl acetates, providing insight into potential systems for 1,2-dimethylpropyl acetate (B1210297) production.

Solid acid catalysts such as sulfated zirconia, various metal-modified clays, and ion-exchange resins have demonstrated significant efficacy in esterification reactions. bohrium.comresearchgate.net For instance, in the esterification of n-pentanol with acetic acid, sulfated zirconia has been shown to be an effective catalyst, with studies focusing on kinetic modeling to understand the reaction mechanism. bohrium.comresearchgate.netdntb.gov.ua The efficiency of these catalysts is often linked to the number and strength of their acid sites.

The selectivity of heterogeneous catalysts is crucial, particularly for secondary alcohols like 3-pentanol, which are more susceptible to side reactions such as dehydration. google.com The use of certain cation-exchange resins has been shown to afford high yields of esters from secondary alcohols by preventing dehydration and other decomposition pathways. google.com Research on various solid acid catalysts for producing phenethyl acetate and cyclohexyl acetate has also highlighted the importance of catalyst structure on reaction outcomes. acs.org

Below is a comparison of various heterogeneous catalysts used in the synthesis of pentyl acetate, a close analog of 1,2-dimethylpropyl acetate.

| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ball-milled Seashells | 98 | 3.65 | 91 | whiterose.ac.uk |

| Sulfated Zirconia | 80 | - | - | bohrium.com |

| Purolite® CT-175 (Ion-exchange resin) | - | - | - | semanticscholar.org |

| Ti/K10-clay | 120 | 1 | - | researchgate.net |

| Sugarcane Bagasse Ash with 10 wt.% H2SO4 | - | 2 | 98 | researchgate.net |

Homogeneous catalysts, such as mineral acids (e.g., sulfuric acid) and organic acids (e.g., p-toluenesulfonic acid), are traditionally used for esterification reactions. chemguide.co.ukuctm.edu They are highly active and can lead to high conversion rates. For example, the esterification of nopol (B1679846) with acetic acid using sulfuric acid as a homogeneous catalyst has been studied in detail, with conversions reaching 96% under optimized conditions. redalyc.orgresearchgate.netscielo.org.co

The primary drawback of homogeneous catalysts is the difficulty in separating them from the product mixture, which can lead to corrosion and waste generation issues. whiterose.ac.uk Despite this, their high performance makes them relevant for kinetic studies and process optimization. Brønsted acidic ionic liquids have also emerged as efficient and recyclable homogeneous catalysts for esterification, offering a greener alternative to traditional mineral acids. rsc.orgrsc.org

The kinetics of homogeneously catalyzed esterification are often described by second-order reversible reaction models. njit.edu Kinetic studies on the synthesis of nopyl acetate revealed that the reaction follows a second-order model for both the forward and reverse reactions. redalyc.orgresearchgate.netscielo.org.co The activation energy for the forward reaction was determined to be 28.08 kJ mol⁻¹. redalyc.orgresearchgate.netscielo.org.co Such kinetic data are crucial for designing and scaling up industrial reactors.

The following table summarizes kinetic parameters for the homogeneously catalyzed esterification of nopol with acetic acid.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Activation Energy (Forward Reaction) | 28.08 kJ mol⁻¹ | Catalyst: H₂SO₄ (0.0275 M) | redalyc.orgresearchgate.netscielo.org.co |

| Pre-exponential Factor (Forward Reaction) | 11126 L mol⁻¹ h⁻¹ | Catalyst: H₂SO₄ (0.0275 M) | redalyc.orgresearchgate.netscielo.org.co |

| Reaction Order | Second-order (forward and reverse) | - | redalyc.orgresearchgate.netscielo.org.co |

Role of Catalysis in Analogous Alkyl Acetate Transformations

The catalytic principles governing the synthesis of this compound are broadly applicable to the transformation of other alkyl acetates, particularly those with branched structures.

Transition metal catalysis offers powerful methods for the formation and functionalization of molecules with branched alkyl chains. While not typically used for the direct synthesis of simple esters like this compound, these reactions are crucial in the broader context of organic synthesis involving similar structural motifs.

For instance, transition-metal-catalyzed cross-coupling reactions are a cornerstone for constructing complex carbon skeletons, including those with branched alkyl groups. wikipedia.org Palladium-catalyzed reactions, in particular, have been revolutionary in creating C-C bonds, although they often require pre-functionalized starting materials. acs.org The synthesis of alkylarenes, which can feature branched alkyl chains, has historically relied on Friedel-Crafts reactions, but transition metal-catalyzed C-H activation is emerging as a more atom-economical alternative. acs.orgresearchgate.net

Furthermore, titanium-based catalysts have been developed for the enantioselective addition of alkyl groups to aldehydes, providing a route to chiral secondary alcohols. nih.gov These chiral alcohols can then be esterified to produce optically active branched esters, which are valuable in various specialized applications.

Organocatalysis, the use of small organic molecules to catalyze reactions, has become a major field in synthetic chemistry, offering metal-free alternatives for many transformations, including ester synthesis. rsc.org These catalysts often operate under mild conditions and can provide high levels of stereoselectivity.

For the synthesis of esters, various organocatalytic methods have been developed. For example, 4-(dimethylamino)pyridine (DMAP) is a well-known catalyst for the acylation of alcohols. organic-chemistry.org More recently, sulfur(IV)-based organocatalysts have been designed for the direct esterification of carboxylic acids and alcohols, proceeding through a redox-neutral pathway. rsc.org Phosphoric acid derivatives have also been shown to catalyze dehydrative esterification between equimolar amounts of acids and alcohols without the need for water removal. organic-chemistry.org These methods are particularly valuable for the synthesis of esters from sensitive or complex alcohols, including secondary alcohols that are precursors to branched esters. rsc.orgorganic-chemistry.org

Industrial and Process Chemistry Research for Scalable Production

Process Intensification Strategies for 1,2-Dimethylpropyl Acetate (B1210297) Synthesis

Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. escholarship.orgmdpi.com For the synthesis of 1,2-Dimethylpropyl acetate, which is typically produced via the Fischer esterification of 3-methyl-2-butanol (B147160) and acetic acid, these strategies are crucial for overcoming equilibrium limitations and improving reaction rates. study.comscienceready.com.au

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical syntheses, including esterification. acs.orgnih.gov The development of continuous flow reactors for this compound synthesis would offer significant advantages such as improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and greater consistency in product quality. nih.govscribd.com

In a typical setup, streams of 3-methyl-2-butanol, acetic acid, and an acid catalyst (e.g., sulfuric acid) would be continuously fed into a heated reactor, such as a packed-bed or microreactor. researchgate.netcsic.es The short diffusion distances and high surface-area-to-volume ratio in these reactors accelerate the reaction, often leading to higher conversions in shorter residence times compared to batch operations. acs.orgscribd.com For instance, continuous flow processes for other acetates have demonstrated the ability to achieve high yields and purity with significantly reduced reaction times. acs.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Acetate Esters (Illustrative)

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | Several hours to days acs.org | Minutes to a few hours acs.orgscribd.com |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control mdpi.com |

| Mass Transfer | Moderate, dependent on stirring | High, enhanced mixing acs.org |

| Safety | Higher risk with large volumes | Inherently safer, small holdup volume nih.gov |

| Productivity | Low to moderate | High throughput acs.org |

| Scalability | Difficult, requires larger vessels | Easier, numbering-up or longer operation |

Effective reaction engineering is key to optimizing the synthesis of this compound. The esterification is a reversible reaction, and strategies to shift the equilibrium towards the product side are essential for achieving high yields. mdpi.commasterorganicchemistry.com One of the most effective techniques is reactive distillation, which combines reaction and separation in a single unit. utp.edu.myresearchgate.net In this process, the ester product is continuously removed from the reaction zone as it is formed, driving the reaction to completion. utp.edu.my

Process control in a continuous or reactive distillation setup involves the real-time monitoring and adjustment of key parameters such as temperature, pressure, flow rates, and catalyst concentration. Advanced process analytical technology (PAT) can be integrated to ensure the process remains within its optimal operating window, maximizing yield and minimizing the formation of by-products. nih.gov

Isolation and Purification Technologies for Industrial Scale

Achieving the high purity required for specialty chemical applications necessitates advanced isolation and purification technologies. The crude product from the esterification of this compound will contain unreacted starting materials, the catalyst, water, and potentially by-products. scienceready.com.auchemguide.co.uk

Distillation is the primary method for purifying esters. chemguide.co.ukausetute.com.au However, the separation of this compound from the reaction mixture can be complicated by the presence of azeotropes—mixtures that have a constant boiling point and cannot be separated by simple distillation. mdpi.com Advanced distillation techniques are often required:

Azeotropic Distillation : An entrainer is added to the mixture to form a new, lower-boiling azeotrope with one or more of the components (often water), allowing for its removal. fiveable.me

Extractive Distillation : A high-boiling solvent is introduced to alter the relative volatilities of the components in the mixture, facilitating their separation. mdpi.comfiveable.me

Liquid-liquid extraction is another crucial technology, often used before distillation to remove the acid catalyst and water-soluble impurities. neptjournal.comtandfonline.com The crude ester is washed with a basic solution (e.g., sodium carbonate) to neutralize the acid, followed by water washes. ausetute.com.augoogle.com A patent for propyl acetate production describes a continuous process where the crude ester is fed into a liquid-liquid extraction tower for purification before final rectification. google.com

Table 2: Potential Purification Sequence for this compound

| Step | Technology | Purpose |

|---|---|---|

| 1. Neutralization | Liquid-Liquid Extraction | Removal of acid catalyst (e.g., H₂SO₄) by washing with a basic solution. ausetute.com.au |

| 2. Water Wash | Liquid-Liquid Extraction | Removal of unreacted alcohol and other water-soluble impurities. mdpi.com |

| 3. Dehydration | Azeotropic Distillation | Removal of water from the organic phase. fiveable.me |

| 4. Final Purification | Fractional Distillation | Separation of the pure ester from any remaining impurities to achieve >99.5% purity. google.com |

While distillation is common for many esters, crystallization can be an effective purification method, particularly for achieving very high purity or for compounds that are solid at or near room temperature. This technique relies on the differences in solubility between the desired compound and its impurities in a given solvent. unifr.ch The compound is dissolved in a suitable solvent at a high temperature, and as the solution cools, the pure product crystallizes out, leaving impurities behind in the solution. orgsyn.org

Following crystallization, solid-liquid separation is required to isolate the purified crystals. studysmarter.co.uk On an industrial scale, this is typically achieved using techniques such as:

Filtration : Passing the slurry through a filter medium that retains the solid crystals.

Centrifugation : Using centrifugal force to separate the solid crystals from the liquid. studysmarter.co.uk

These methods are essential for efficiently recovering the purified solid product. studysmarter.co.uk

Integration of this compound as an Intermediate in Specialty Chemical Synthesis

This compound can serve as a valuable intermediate in the synthesis of more complex specialty chemicals. Its ester functional group can be readily transformed into other functionalities, or the entire molecule can be incorporated as a building block. For example, the acetate group can be hydrolyzed to regenerate the corresponding alcohol (3-methyl-2-butanol), which may be required in a subsequent reaction step where the acetate itself was used as a protecting group.

While specific, large-scale industrial examples of its use as an intermediate are not widely documented, its structural motifs are found in various complex molecules. For instance, the "1,2-dimethylpropyl" fragment is mentioned as a possible substituent in patents for complex chemical entities, such as those used in the synthesis of pharmaceuticals like Eslicarbazepine acetate. google.com This suggests its potential role in building specific carbon skeletons in the production of fine chemicals and active pharmaceutical ingredients.

Fundamental Structure Reactivity Relationships Within Branched Alkyl Acetates

Influence of Alkyl Chain Branching and Stereochemistry on Ester Hydrolysis and Formation Rates

The rate of ester hydrolysis, both acid- and base-catalyzed, is highly sensitive to the structure of the alcohol moiety. Branching in the alkyl chain, particularly near the ester oxygen, introduces steric hindrance that can significantly affect reaction rates.

In alkaline hydrolysis, which proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism, the hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. wikipedia.org Increased branching on the alkyl group sterically hinders this attack, leading to a decrease in the reaction rate. Studies on the alkaline hydrolysis of various alkyl acetates have shown that branched-chain esters hydrolyze more slowly than their straight-chain counterparts. asianpubs.org For instance, the rate constants for the saponification of secondary and branched alcohol esters are generally smaller than those for esters of normal alcohols. asianpubs.org This effect is primarily due to the increased steric bulk around the reaction center, which raises the energy of the tetrahedral transition state.

Stereochemistry also plays a crucial role in the reaction rates of chiral esters like 1,2-dimethylpropyl acetate (B1210297). Enzymatic hydrolysis, in particular, can exhibit high stereoselectivity. Studies on the hydrolysis of propranolol ester prodrugs have demonstrated that the hydrolysis rates of (R)- and (S)-isomers can differ significantly depending on the tissue and the structure of the ester. nih.gov For example, in rat plasma, the (R)-isomer of certain propranolol esters was hydrolyzed faster, while in liver and intestine homogenates, the (S)-isomer was hydrolyzed more rapidly. nih.gov This selectivity is attributed to the specific interactions between the chiral substrate and the active site of the hydrolyzing enzymes. While non-enzymatic hydrolysis in a simple buffer solution shows no difference in rate between enantiomers, the complex environment of biological systems or the use of chiral catalysts can lead to significant rate differentiation. nih.gov

The formation of esters (esterification) is the reverse of hydrolysis, and the same structural principles apply. libretexts.orgchemguide.co.uk Increased branching in the alcohol component (like 3-methyl-2-butanol (B147160), the alcohol corresponding to 1,2-dimethylpropyl acetate) will slow the rate of acid-catalyzed esterification due to steric hindrance impeding the approach of the protonated carboxylic acid to the alcohol's oxygen atom.

Comparative Studies with Isomeric Acetates

Comparing the reactivity of this compound with its isomers provides valuable insight into structure-reactivity relationships. The isomers of amyl acetate (C7H14O2) differ in the branching of the five-carbon alkyl group, leading to variations in their physical and chemical properties. The primary isomers include n-pentyl acetate, isopentyl acetate (3-methyl-1-butyl acetate), and neopentyl acetate (2,2-dimethylpropyl acetate), while secondary isomers include sec-pentyl acetate (1-methylbutyl acetate) and this compound (3-methyl-2-butyl acetate).

The rate of hydrolysis is expected to decrease as branching increases, especially at the carbon atom bonded to the oxygen (the α-carbon).

n-Pentyl acetate : As a primary straight-chain ester, it is expected to have the highest hydrolysis rate among the isomers due to minimal steric hindrance. nih.gov

sec-Pentyl acetate (2-pentyl acetate) : This is a secondary ester with a methyl branch on the α-carbon, which introduces more steric hindrance than in a primary ester, thus reducing the hydrolysis rate compared to n-pentyl acetate. nih.gov

This compound : This is also a secondary ester, but with branching at both the α- and β-carbons. This additional branching further increases steric hindrance compared to sec-pentyl acetate, likely resulting in a slower hydrolysis rate.

A study on the alkaline hydrolysis of various acetates in 70% aqueous acetone demonstrated a clear trend of decreasing reaction velocity with increasing steric bulk of the alkyl substituent. rsc.org While specific data for all amyl acetate isomers in a single study is limited, the general principles of steric effects allow for a predicted trend in reactivity.

Table 1: Predicted Relative Rates of Alkaline Hydrolysis for Amyl Acetate Isomers This table is generated based on established principles of steric effects on ester hydrolysis. Actual rates may vary with reaction conditions.

| Isomer Name | Structure of Alkyl Group | Classification | Expected Relative Hydrolysis Rate |

| n-Pentyl acetate | CH₃(CH₂)₄- | Primary | Highest |

| Isopentyl acetate | (CH₃)₂CHCH₂CH₂- | Primary | High |

| sec-Pentyl acetate | CH₃CH₂CH₂(CH₃)CH- | Secondary | Moderate |

| This compound | (CH₃)₂CH(CH₃)CH- | Secondary | Low |

| Neopentyl acetate | (CH₃)₃CCH₂- | Primary | Moderate-High |

| tert-Pentyl acetate | CH₃CH₂C(CH₃)₂- | Tertiary | Lowest |

It is noteworthy that while neopentyl acetate is a primary ester, the bulky tert-butyl group on the β-carbon can still exert some steric influence, though generally less than branching directly on the α-carbon. Tertiary esters like tert-pentyl acetate undergo hydrolysis extremely slowly via the BAc2 mechanism and may proceed through alternative mechanisms like alkyl-oxygen cleavage under certain conditions. ic.ac.uk

Steric and Electronic Effects on Chemical Transformations

The reactivity of this compound is governed by a combination of steric and electronic effects. The Taft equation provides a framework for quantifying these contributions to reaction rates. wikipedia.org

log(k/k₀) = ρσ + δEₛ

In this equation, the term ρσ represents the polar (electronic) effect of the substituent, while δEₛ represents the steric effect. wikipedia.orgmlsu.ac.in

Electronic Effects (σ)*: The alkyl groups in this compound are electron-donating (positive inductive effect). This effect slightly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. However, for alkyl groups, the differences in electronic effects are generally small compared to the impact of steric factors.

Steric Effects (Eₛ) : This is the dominant factor for branched alkyl acetates like this compound. The term "steric hindrance" refers to the spatial arrangement of atoms that obstructs a chemical reaction. asianpubs.org In the hydrolysis of this compound, the bulky 1,2-dimethylpropyl group physically impedes the approach of the nucleophile (e.g., OH⁻ or H₂O) to the carbonyl carbon. This increases the activation energy of the reaction, thereby decreasing the rate. rsc.org The magnitude of this steric effect is significantly greater than for straight-chain isomers like n-pentyl acetate. These steric influences are considered more susceptible to the reaction environment than polar influences. rsc.org

These effects are not limited to hydrolysis. In any reaction involving nucleophilic attack at the carbonyl group or transformations involving the ester oxygen, the steric bulk of the 1,2-dimethylpropyl group will play a significant rate-determining role.

Theoretical Frameworks for Predicting Reactivity Trends in Branched Esters

Several theoretical frameworks are employed to predict and rationalize the reactivity of esters, including branched structures like this compound.

Linear Free-Energy Relationships (LFERs) : The most prominent LFER in this context is the Taft equation, as discussed previously. wikipedia.org It was developed by modifying the Hammett equation to separate polar, steric, and resonance effects. By using experimentally determined substituent constants (σ* for polar effects and Eₛ for steric effects), the Taft equation can be used to correlate and predict reaction rates for a series of related compounds under similar reaction mechanisms. wikipedia.orgmlsu.ac.in For the hydrolysis of aliphatic esters, this model has been successfully applied to show that the reaction rate is sensitive to both polar and steric effects. wikipedia.org

Computational Quantum Chemistry : Modern computational methods, such as Density Functional Theory (DFT), provide powerful tools for investigating reaction mechanisms and predicting reactivity at the molecular level. pku.edu.cnresearchgate.net These calculations can be used to model the entire reaction pathway for ester hydrolysis or formation, including the structures and energies of reactants, transition states, and products. pku.edu.cnacs.org By calculating the activation energy (the energy barrier of the transition state), chemists can predict reaction rates and understand how structural modifications, such as alkyl branching, influence this barrier. ic.ac.uk For example, computational studies can visualize the steric clash in the transition state for the hydrolysis of this compound compared to n-pentyl acetate, providing a quantitative basis for the observed differences in reactivity.

These theoretical frameworks, ranging from empirical models to first-principles calculations, provide a comprehensive toolkit for understanding and predicting the chemical behavior of branched esters.

常见问题

Q. What are the optimized synthetic routes for 1,2-dimethylpropyl acetate to ensure high yield and purity?

To synthesize this compound, researchers should consider catalytic esterification or transesterification under controlled conditions. Platinum-based catalysts (e.g., PtO₂) in hydrogenation reactions can improve selectivity, while continuous flow reactors enhance reaction efficiency and purity by minimizing side products . Key parameters include temperature (80–120°C), solvent polarity (e.g., THF or toluene), and stoichiometric ratios of reactants. Post-synthesis purification via fractional distillation or preparative HPLC is recommended to isolate the compound from structural analogs .

Q. How can researchers verify the structural identity of this compound using spectroscopic methods?

Combine NMR (¹H and ¹³C), IR, and GC-MS for structural validation. For NMR, focus on characteristic signals:

- ¹H NMR : Methyl groups (δ 0.8–1.2 ppm), acetate carbonyl (δ 2.0–2.2 ppm), and branching protons (δ 1.5–1.8 ppm).

- IR : C=O stretching (~1740 cm⁻¹) and C-O ester vibrations (~1240 cm⁻¹).